molecular formula C16H17NO4 B15043329 Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B15043329
M. Wt: 287.31 g/mol
InChI Key: KUHIUJYOWDOQAT-UHFFFAOYSA-N
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Description

Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate is an organic compound characterized by a benzoate ester backbone substituted with a furan-2-ylcarbonylamino group at the para position. Key properties of this analog include:

  • Molecular Formula: C₁₇H₁₉NO₄
  • Molecular Weight: 301.34 g/mol
  • logP: 4.468 (indicating high lipophilicity)
  • Hydrogen Bonding: 1 donor, 6 acceptors
  • Polar Surface Area: 52.47 Ų .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

butyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C16H17NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h4-9,11H,2-3,10H2,1H3,(H,17,18)

InChI Key

KUHIUJYOWDOQAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(FURAN-2-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-aminobenzoic acid with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The resulting 4-(furan-2-amido)benzoic acid is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield BUTYL 4-(FURAN-2-AMIDO)BENZOATE.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoate ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan derivatives such as furan-2,5-dione.

    Reduction: Butyl 4-(furan-2-amino)benzoate.

    Substitution: Halogenated derivatives of the benzoate ring.

Scientific Research Applications

BUTYL 4-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-(FURAN-2-AMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide bond play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with butyl 4-[(furan-2-ylcarbonyl)amino]benzoate, differing primarily in substituents, counterions, or backbone modifications:

Compound Name Molecular Formula Molecular Weight logP Key Features Reference
This compound (analog) C₁₇H₁₉NO₄ 301.34 4.468 Butyl ester, furan-2-carbonylamino group, high lipophilicity
Bispyribac-sodium C₁₉H₁₇N₄NaO₈ 452.35 N/A Sodium salt, pyrimidinyl ether substituents, ionic nature enhances solubility
Methyl 4-acetamido-5-chloro-o-anisate C₁₀H₁₀ClNO₄* 227.65* N/A Methyl ester, acetamido, and chloro substituents; polar functional groups
Alloxydim-sodium C₁₇H₂₄N₂O₆Na 375.37* N/A Sodium salt, cyclohexanecarboxylate backbone, complex alkyl/oxyamine groups
Key Observations:

Lipophilicity : The butyl ester group in the target compound contributes to its high logP (4.468), making it more lipophilic than ionic sodium salts like bispyribac-sodium or alloxydim-sodium, which exhibit greater aqueous solubility .

Substituent Effects: Furan vs. Chloro and Acetamido Groups: Methyl 4-acetamido-5-chloro-o-anisate incorporates chlorine (electron-withdrawing) and acetamido (hydrogen-bonding) groups, which may enhance reactivity in polar environments compared to the furan derivative .

Biological Activity

Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate is a synthetic compound that incorporates a furan moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This compound features a butyl group attached to a benzoate structure with a furan-2-carbonyl amino group, which contributes to its biological activities.

1. Antimicrobial Activity

Furan derivatives have shown significant antimicrobial properties, and this compound is no exception. Studies indicate that compounds containing furan rings exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research has demonstrated that derivatives of furan can inhibit the growth of pathogenic bacteria effectively, with some compounds showing better efficacy than traditional antibiotics like streptomycin and tetracycline .

2. Anticancer Activity

Furan-containing compounds are increasingly studied for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.3Inhibition of cell proliferation

In vitro studies indicate that this compound induces apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Compound COX Inhibition (%) Reference
This compound75% at 50 µM

This compound demonstrated significant COX-2 inhibitory activity comparable to established anti-inflammatory drugs, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the biological significance of furan derivatives:

  • Antibacterial Efficacy : A study assessed various furan derivatives against Escherichia coli and Staphylococcus aureus, noting that certain modifications enhanced antibacterial activity significantly .
  • Cytotoxicity in Cancer Treatment : Research involving the MCF-7 cell line showed that this compound had a pronounced effect on cell viability, indicating its potential as an anticancer agent .
  • Inflammatory Response : In animal models, furan derivatives were shown to reduce inflammation markers significantly, supporting their use in treating inflammatory diseases .

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